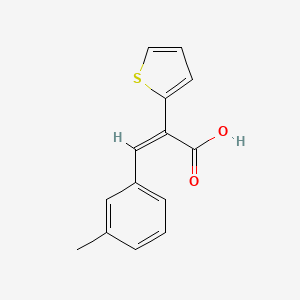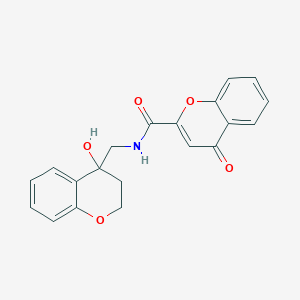![molecular formula C8H14ClNOS B2977864 Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride CAS No. 2089257-10-1](/img/structure/B2977864.png)
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a chemical compound that has garnered interest within the realm of medicinal chemistry due to its structural uniqueness and potential as a building block for the development of therapeutic agents. Research indicates that thiomorpholine and its derivatives, including octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride, are crucial in the synthesis of novel compounds with potential medicinal properties. For instance, Walker and Rogier (2013) demonstrated the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry. These compounds have shown interesting biological profiles and some analogues containing these moieties have entered human clinical trials, underscoring their significance in drug development processes (Walker & Rogier, 2013).
Antimicrobial Research
The antimicrobial activity of thiomorpholine derivatives has been explored, with studies focusing on the development of new bioactive molecules. Kardile and Kalyane (2010) investigated the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. These compounds were synthesized to increase Log P value, thereby increasing microbial intracellular concentration and decreasing microbial resistance. This research highlights the potential of thiomorpholine derivatives in the development of new antimicrobial agents with lesser toxicity and safer profiles, providing a foundation for further exploration in antimicrobial therapy (Kardile & Kalyane, 2010).
Bioanalytical Studies
Recent studies have also focused on the functionalization of metal complexes with thiomorpholine derivatives for bioanalytical applications. Hanif et al. (2017) reported on [RuII (η6 -p-cymene)] complexes with 3-hydroxy-2-pyridinone functionalized with thiomorpholine, showing how these compounds form adducts with amino acids and proteins. This research opens new avenues for the use of thiomorpholine derivatives in bioanalytical studies, potentially aiding in the development of novel diagnostic tools and therapeutic agents (Hanif et al., 2017).
Enhancement of Transdermal Drug Delivery
The role of ionic liquids, including those derived from thiomorpholine, in enhancing transdermal drug delivery has been explored. Monti et al. (2017) examined the effect of cyclic onium-based ionic liquids as enhancers for the transdermal permeation of diltiazem. This study underscores the potential of thiomorpholine-derived compounds in improving the efficacy of transdermal drug delivery systems, offering a promising strategy for enhancing the bioavailability of medications administered through the skin (Monti et al., 2017).
Propriétés
IUPAC Name |
3,4,6,7,8,9a-hexahydro-1H-pyrido[2,1-c][1,4]thiazin-9-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c10-8-2-1-3-9-4-5-11-6-7(8)9;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZTVVBSWHWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CSCCN2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)

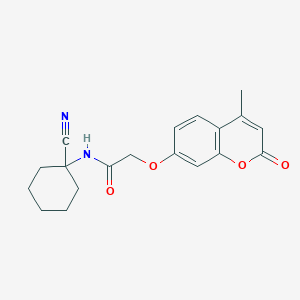
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
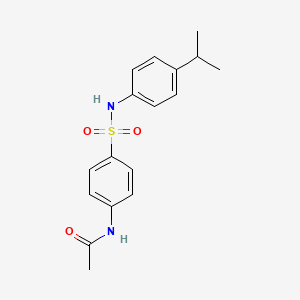
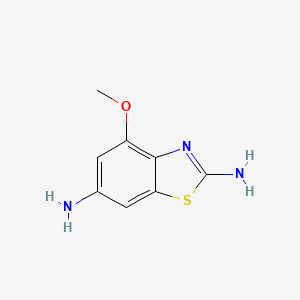
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)

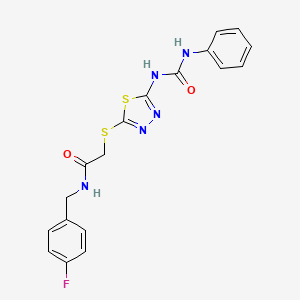
![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
